molecular formula C12H25NO4S B1656116 2-(Decanoylamino)ethanesulfonic acid CAS No. 50613-53-1

2-(Decanoylamino)ethanesulfonic acid

Cat. No.: B1656116
CAS No.: 50613-53-1
M. Wt: 279.4 g/mol
InChI Key: PPQGKIDZESAVRG-UHFFFAOYSA-N
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Description

2-(Decanoylamino)ethanesulfonic acid is a synthetic sulfonic acid derivative characterized by a decanoyl (10-carbon acyl) group attached to the amino moiety of ethanesulfonic acid. Structurally, it comprises a hydrophilic sulfonic acid group and a hydrophobic decanoyl chain, rendering it amphiphilic. Such compounds are widely employed as biological buffers due to their zwitterionic nature and stability across specific pH ranges .

Properties

CAS No.

50613-53-1

Molecular Formula

C12H25NO4S

Molecular Weight

279.4 g/mol

IUPAC Name

2-(decanoylamino)ethanesulfonic acid

InChI

InChI=1S/C12H25NO4S/c1-2-3-4-5-6-7-8-9-12(14)13-10-11-18(15,16)17/h2-11H2,1H3,(H,13,14)(H,15,16,17)

InChI Key

PPQGKIDZESAVRG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NCCS(=O)(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NCCS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Ethanesulfonic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 2-(decanoylamino)ethanesulfonic acid with structurally related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight pKa (25°C) Effective pH Range Solubility (Water) Primary Applications
This compound Decanoyl (C₁₀ acyl) C₁₂H₂₅NO₄S 303.4 (calc.) ~6.5–7.5* 5.5–7.5* Moderate Surfactants, lipid studies*
MES (2-(N-Morpholino)ethanesulfonic acid) Morpholino C₆H₁₃NO₄S 195.2 6.1 5.5–6.7 High (100 mg/mL) Cell culture buffers
CHES (2-(Cyclohexylamino)ethanesulfonic acid) Cyclohexylamino C₈H₁₇NO₃S 207.3 9.3 8.6–10.0 High (100 mg/mL) Alkaline biochemical buffers
DEAESA (2-(N,N-Diethylamino)ethanesulfonic acid) Diethylamino C₆H₁₅NO₃S 181.3 ~9.0* 8.0–10.0* High Nerve agent degradation
DIPAESA (2-(N,N-Diisopropylamino)ethanesulfonic acid) Diisopropylamino C₈H₁₉NO₃S 209.3 ~9.5* 8.5–10.5* Moderate Chemical weapon analysis

*Estimated based on structural analogs.

Key Observations:
  • Decanoylamino vs. Cyclic/Alkyl Substituents: The decanoyl group introduces significant hydrophobicity compared to morpholino (MES) or cyclohexylamino (CHES) groups, likely reducing water solubility. This property may limit its utility in aqueous buffers but could enhance applications in lipid membrane studies or surfactants.
  • pKa Shifts: The electron-withdrawing nature of the acyl group in this compound may lower its pKa compared to CHES or DEAESA, aligning it closer to MES.

Functional and Application Differences

  • Biological Buffering: MES and CHES are extensively used in biochemical assays (e.g., enzyme kinetics, cell culture) due to their zwitterionic stability and minimal metal ion interference . In contrast, this compound’s hydrophobic tail may disrupt protein-lipid interactions, making it less suitable for standard buffering.
  • Surfactant Potential: The amphiphilic structure of this compound suggests utility in micelle formation or lipid solubilization, akin to sodium dodecyl sulfate (SDS) but with a sulfonic acid headgroup.

Research and Industrial Relevance

  • MES and CHES : Dominant in life sciences for pH control in electrophoresis, chromatography, and cell-based assays .
  • DEAESA/DIPAESA: Critical in forensic and environmental chemistry for detecting organophosphorus nerve agent degradation products .
  • This compound: Potential niche applications in drug delivery systems or membrane protein studies, though empirical data are lacking.

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